(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

描述

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Methylallyloxy Group: The final step involves the alkylation of the benzofuran derivative with 2-methylallyl bromide or a similar reagent under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反应分析

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Benzylidene moiety : Susceptible to nucleophilic attack and cycloaddition reactions due to conjugated carbonyl systems.

-

Allyloxy group : May undergo elimination or epoxidation under specific conditions .

-

Benzofuran core : Prone to electrophilic substitution at the 5-position and potential participation in redox reactions .

Biological activity-driven reactivity :

Derivatives with similar structures exhibit anticancer properties, with reactivity influenced by substituents like methoxy groups, which enhance binding to targets such as CDK2/GSK-3β kinases . For example, methoxy-substituted benzofurans show improved cytotoxicity due to favorable hydrogen-bonding interactions .

Mechanistic Insights

Synthetic reaction mechanisms :

-

Sonogashira coupling : A palladium-catalyzed reaction between 2-iodophenol and terminal alkynes to form alkynyl intermediates .

-

Cyclization : Phenolate intermediates attack the alkyne triple bond, forming the six-membered benzofuran ring .

-

Arylation : Introduction of the ethoxybenzylidene group via coupling with aryl halides, often under basic conditions .

Biological reactivity :

-

Apoptotic induction : Derivatives with phenolic hydroxy groups or electron-withdrawing substituents (e.g., nitro) enhance DNA-binding affinity, leading to apoptosis in cancer cells .

-

Dual kinase inhibition : Specific analogs inhibit CDK2 and GSK-3β kinases, causing cell cycle arrest in the G2/M phase .

Comparative Analysis with Analogues

科学研究应用

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzofuran derivatives, including (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. For instance, research has shown that related compounds exhibit significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) has conducted evaluations on these compounds, demonstrating their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Properties

Benzofuran derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

In addition to anti-cancer properties, some studies suggest that benzofuran derivatives may possess antimicrobial activity. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies provide insights into the applications of this compound:

- Case Study on Anti-Cancer Efficacy : A study synthesized a series of benzofuran derivatives and evaluated their cytotoxicity against 60 human tumor cell lines. The results indicated that certain derivatives showed promising anti-cancer activity, warranting further investigation into their mechanisms of action .

- Antioxidant Activity Assessment : Another study focused on evaluating the antioxidant capacity of benzofuran derivatives using various assays. The findings suggested that these compounds could effectively reduce oxidative damage in cellular models .

- Antimicrobial Testing : In a separate investigation, the antimicrobial properties of several benzofuran derivatives were assessed against common pathogens. The results demonstrated varying degrees of effectiveness, suggesting potential applications in treating infections .

作用机制

The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

(Z)-2-(2-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

(Z)-2-(2-ethoxybenzylidene)-6-((2-propylallyl)oxy)benzofuran-3(2H)-one: This compound has a propylallyl group instead of a methylallyl group, which may affect its reactivity and interactions with biological targets.

Uniqueness

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

生物活性

(Z)-2-(2-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antioxidant, and antimicrobial activities, supported by data tables and case studies.

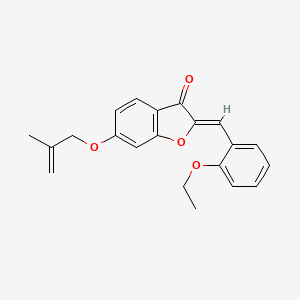

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, in vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines.

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a robust ability to scavenge free radicals.

This antioxidant activity is attributed to the presence of hydroxyl groups in the benzofuran structure, which can donate hydrogen atoms to free radicals.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial and fungal strains. The compound exhibited notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The mode of action appears to disrupt microbial cell membranes, leading to cell lysis.

Case Studies

- Antitumor Effects in Vivo : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for 14 days.

- Synergistic Effects : In combination with standard chemotherapeutic agents like cisplatin, this compound showed enhanced antitumor activity, suggesting potential for use in combination therapy for cancer treatment.

属性

IUPAC Name |

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-4-23-18-8-6-5-7-15(18)11-20-21(22)17-10-9-16(12-19(17)25-20)24-13-14(2)3/h5-12H,2,4,13H2,1,3H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHQHCRJXQXPCX-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。